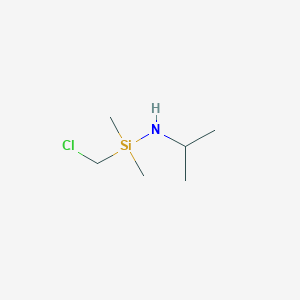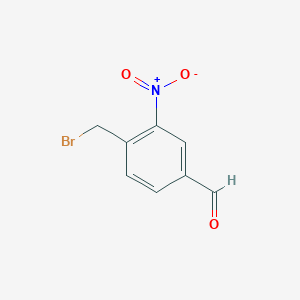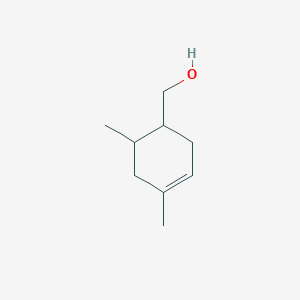
1,3-Bis(4-methylfurazanyl)triazene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Bis(4-methylfurazanyl)triazene is a compound belonging to the class of triazenes, which are characterized by the presence of a -NNN- linkage. Triazenes have garnered significant interest due to their versatile applications in various fields, including medicinal chemistry, materials science, and organic synthesis. The unique structure of this compound, featuring two 4-methylfurazanyl groups attached to a triazene core, imparts distinct chemical and physical properties that make it a valuable compound for research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(4-methylfurazanyl)triazene typically involves the reaction of 4-methylfurazanyl derivatives with triazene precursors. One common method is the nucleophilic substitution reaction, where 4-methylfurazanyl halides react with triazene anions under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Bis(4-methylfurazanyl)triazene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.
Reduction: Reduction reactions can convert the triazene linkage to amines or other reduced forms.
Substitution: The furazanyl groups can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions (e.g., acidic or basic media).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furazanyl oxides, while reduction can produce amines. Substitution reactions result in various substituted furazanyl derivatives.
Aplicaciones Científicas De Investigación
1,3-Bis(4-methylfurazanyl)triazene has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and antiviral properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets and pathways.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 1,3-Bis(4-methylfurazanyl)triazene involves its interaction with molecular targets, such as enzymes and receptors. The triazene linkage can undergo cleavage, releasing reactive intermediates that can modify biological macromolecules. This modification can lead to the inhibition of enzyme activity, disruption of cellular processes, or induction of cell death. The specific pathways involved depend on the biological context and the nature of the target molecules.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Diphenyltriazene: A well-known triazene compound with two phenyl groups instead of furazanyl groups.
1,3-Bis(4-nitrophenyl)triazene: Features nitrophenyl groups, which impart different electronic properties compared to methylfurazanyl groups.
1,3-Bis(4-chlorophenyl)triazene: Contains chlorophenyl groups, leading to distinct reactivity and applications.
Uniqueness
1,3-Bis(4-methylfurazanyl)triazene is unique due to the presence of 4-methylfurazanyl groups, which provide specific electronic and steric effects. These effects influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for specialized applications in research and industry.
Propiedades
Número CAS |
166112-43-2 |
|---|---|
Fórmula molecular |
C6H7N7O2 |
Peso molecular |
209.17 g/mol |
Nombre IUPAC |
4-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)diazenyl]-1,2,5-oxadiazol-3-amine |
InChI |
InChI=1S/C6H7N7O2/c1-3-5(11-14-9-3)7-13-8-6-4(2)10-15-12-6/h1-2H3,(H,7,8,11,12) |
Clave InChI |
DVQVXXNQKPQAIY-UHFFFAOYSA-N |
SMILES canónico |
CC1=NON=C1NN=NC2=NON=C2C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


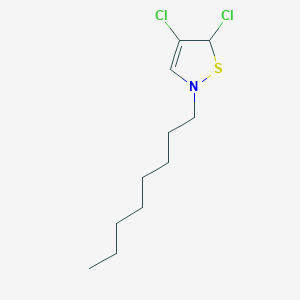
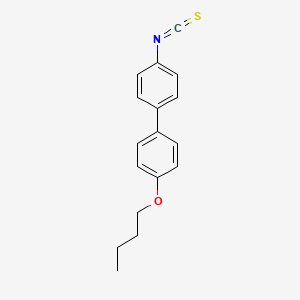
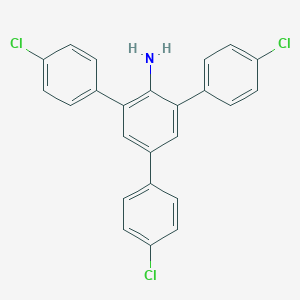
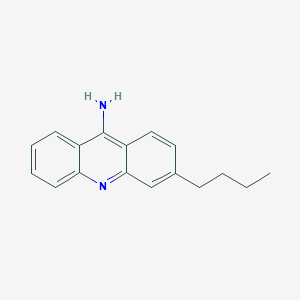


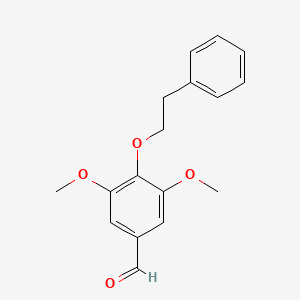
![N-{6-[(6-Chloro-9-methylacridin-2-yl)oxy]hexyl}hypofluorous amide](/img/structure/B12559298.png)

